molecular formula C19H30N2O3 B2460887 Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235084-65-7

Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2460887
CAS RN: 1235084-65-7
M. Wt: 334.46
InChI Key: DFUYNSNKLQFVIM-UHFFFAOYSA-N
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Description

“Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate” is an organic compound . It is widely used as an anti-inflammatory drug and immunomodulator .


Synthesis Analysis

The synthesis of this compound can be achieved through specific synthetic routes and chemical reactions . The specific steps can be found in relevant literature or patents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an adamantane structure, a piperidine ring, and carboxamide and carboxylate functionalities .


Physical And Chemical Properties Analysis

This compound has the following properties :

Scientific Research Applications

Synthesis and Chemical Properties

  • Convergent Synthesis for Adamantane Derivatives : A study detailed a scalable process for synthesizing adamantane derivatives, highlighting the method's efficiency in rapidly delivering materials for development. This research underscores the compound's role in facilitating the preparation of active pharmaceutical ingredients (APIs) with high purity at the kilogram scale, demonstrating its significance in drug development processes (Becker et al., 2008).

  • Electrochemical Synthesis : Another study focused on the electrochemical synthesis of Methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for the synthesis of trifluoroamantadine, by the electrochemical fluorination of methyl adamantane-1-carboxylate. This work demonstrates the compound's utility in synthesizing medically relevant molecules through innovative chemical processes (Monoi & Hara, 2012).

Pharmaceutical Applications

  • Antimicrobial and Anti-Proliferative Activities : Research has explored the synthesis of novel adamantyl derivatives, including those related to Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate, and their antimicrobial and anti-proliferative activities. Such studies reveal the potential of adamantane derivatives in developing new antibacterial and anticancer agents, offering insights into their broad spectrum of biological activities (Al-Mutairi et al., 2019).

  • Anti-Influenza Activity : The protective effect of related compounds against influenza virus infection in mice has been documented. These studies suggest the potential of adamantane derivatives in antiviral therapies, specifically targeting influenza viruses, and highlight their mechanism of action in inhibiting virus growth (Lindh & Forbes, 1966).

Material Science Applications

  • Synthesis of Polyamides Containing Adamantyl Moieties : Research on the synthesis of new polyamides incorporating adamantyl and diamantyl groups showcases the application of adamantane derivatives in materials science. These polyamides exhibit high thermal stability and mechanical strength, indicating their potential for advanced materials applications (Chern et al., 1998).

Safety and Hazards

This compound may cause irritation and eye irritation, so safety precautions should be taken when handling it . Specific safety information, such as toxicity data, hazard symbols, and personal protective measures, can be found in the relevant chemical safety data sheets .

Future Directions

This compound is widely used as an anti-inflammatory drug and immunomodulator . As such, future research may focus on improving its synthesis, understanding its mechanism of action, and exploring new therapeutic applications.

properties

IUPAC Name

methyl 4-[(adamantane-1-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-24-18(23)21-4-2-13(3-5-21)12-20-17(22)19-9-14-6-15(10-19)8-16(7-14)11-19/h13-16H,2-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUYNSNKLQFVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(adamantan-1-yl)formamido]methyl}piperidine-1-carboxylate

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